Nickel butyrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5434-68-4 |
|---|---|
Molecular Formula |
C8H14NiO4 |
Molecular Weight |
232.89 g/mol |
IUPAC Name |
butanoate;nickel(2+) |
InChI |
InChI=1S/2C4H8O2.Ni/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
WRYKSRBKXBMZNY-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Structural Elucidation and Characterization in Academic Contexts
Coordination Chemistry and Geometric Configurations of Nickel(II) in Butyrate (B1204436) Complexes
The coordination chemistry of nickel(II) with butyrate ligands reveals a propensity for the formation of multinuclear complexes with distinct structural features. These structures are often influenced by the nature of the carboxylate group and the presence of other supporting ligands.
Dimeric Coordination Modes and Metal-Metal Interactions in Nickel(II) Alkanoates
Nickel(II) alkanoates, including nickel butyrate, frequently exhibit dimeric structures. In these arrangements, two nickel(II) ions are bridged by carboxylate ligands. researchgate.netresearchgate.net This bridging often results in a "paddlewheel" conformation, a common structural motif for dinuclear metal carboxylates. The distance between the two nickel centers in these dimers is a critical parameter that can influence magnetic interactions between the metal ions. While direct metal-metal bonding is not always prominent, the bridging ligands can mediate magnetic exchange, leading to either ferromagnetic or antiferromagnetic coupling. The nature of the entire ligand system, including both the bridging carboxylates and any terminal ligands, plays a crucial role in determining the precise geometry and the resulting magnetic properties. In some instances, the interaction between the metal centers can be weak, with the magnetic behavior being better explained by single-ion anisotropy. psu.edu
Carboxylate Anion Bridging Ligand Functionality
The carboxylate group of the butyrate anion is a versatile ligand capable of adopting several coordination modes. A prevalent mode is the syn-syn bridging arrangement, where both oxygen atoms of the carboxylate group bridge two different metal centers. psu.eduacs.org This bridging is fundamental to the formation of the dimeric and polymeric structures observed in many nickel(II) carboxylate complexes. The flexibility of the carboxylate group allows it to connect metal ions, forming one-dimensional chains, two-dimensional layers, or discrete polynuclear clusters. acs.orgmdpi.com The specific bridging mode adopted can be influenced by factors such as the steric bulk of the carboxylate's alkyl chain and the presence of other competing ligands in the coordination sphere.
Role of Ancillary Ligands (e.g., Pyridine (B92270) N-oxides, Quinoline (B57606) N-oxide, Triphenylphosphine (B44618) Oxide) in Complex Formation
The introduction of ancillary, or co-ligands, into the reaction system with nickel(II) and butyrate can dramatically alter the resulting coordination complex. These ligands can occupy terminal positions on the nickel centers, preventing the formation of extended polymeric structures and instead favoring the formation of discrete molecular complexes.
For instance, nitrogen-donor ligands like pyridine and its derivatives, including pyridine N-oxides and quinoline N-oxides, are known to coordinate to nickel(II) centers. google.gmnih.govnih.govnih.gov The N-oxide group, in particular, can act as a strong donor and influence the electronic properties and stability of the resulting complex. nih.gov Similarly, bulky phosphine (B1218219) oxides like triphenylphosphine oxide can also serve as ancillary ligands, their steric hindrance often leading to the formation of mononuclear or smaller polynuclear species. google.com The presence of these ancillary ligands can fine-tune the coordination environment around the nickel(II) ion, affecting its geometry, electronic structure, and reactivity.
Stereochemical Implications of Nickel(II) Coordination in Enzyme Active Sites
The study of nickel(II) coordination complexes, including those with carboxylate ligands, has significant implications for understanding the function of nickel-containing enzymes. nih.gov In the active sites of these enzymes, nickel ions are often coordinated by a combination of amino acid side chains, which can include carboxylate groups from aspartate or glutamate (B1630785) residues, as well as imidazole (B134444) groups from histidine. nih.govnih.gov The precise geometry and coordination environment of the nickel ion are critical for its catalytic activity.
The coordination of ligands to a metal center can create new stereogenic centers, leading to the formation of specific diastereomers. researchgate.net This stereoselectivity is crucial in biological systems where enzymes often exhibit high specificity for their substrates. By studying synthetic nickel complexes with various ligands, researchers can model the active sites of enzymes and gain insights into the factors that control their stereochemical outcomes and catalytic mechanisms. rsc.org For example, the coordination of a carboxylate ligand can influence the electronic properties of the nickel center, which in turn can affect its ability to catalyze reactions such as hydrolysis. nih.gov
Spectroscopic Investigations for Structural and Electronic Insights
Spectroscopic techniques are indispensable tools for elucidating the structural and electronic properties of this compound and its complexes. Infrared spectroscopy, in particular, provides valuable information about the coordination of the butyrate ligand.
Infrared Spectroscopy for Vibrational Analysis and Ligand Coordination Confirmation
Infrared (IR) spectroscopy is a powerful method for probing the coordination environment of the carboxylate group in this compound complexes. conferenceworld.inconferenceworld.in The vibrational frequencies of the carboxylate group are sensitive to its mode of coordination. In the free butyric acid, characteristic absorption bands for the C=O stretching of the carboxylic acid group are observed. conferenceworld.inconferenceworld.in Upon coordination to a metal ion like nickel(II), these bands are replaced by two new bands corresponding to the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate anion.
The difference in the wavenumbers between these two bands (Δν = ν_asym - ν_sym) can provide diagnostic information about the coordination mode of the carboxylate ligand. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value is indicative of a bidentate or bridging coordination mode. psu.edu The absence of bands associated with the free carboxylic acid group confirms the deprotonation and coordination of the butyrate ligand. conferenceworld.in Furthermore, the absence of broad absorption bands in the 3500-3300 cm⁻¹ region can indicate the absence of coordinated water molecules in the complex. conferenceworld.in
| Vibrational Mode | Butyric Acid (cm⁻¹) | This compound (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1700-1670 | - | Carbonyl stretch of free acid |
| ν_asym(COO⁻) | - | ~1560 | Asymmetric carboxylate stretch |
| ν_sym(COO⁻) | - | ~1420 | Symmetric carboxylate stretch |
| Δν (ν_asym - ν_sym) | - | ~140 | Indicates bridging/bidentate coordination |
| ν(C-H) | 2955-2850 | 2955-2850 | Aliphatic C-H stretching |
Note: The exact positions of the absorption bands can vary slightly depending on the specific complex and the experimental conditions.
Electronic Absorption Spectroscopy for d-d Transitions and Electronic Structure Characterization
Electronic absorption spectroscopy, specifically in the UV-Visible range, is a powerful tool for probing the electronic structure of transition metal complexes. For nickel(II) compounds, which have a d⁸ electron configuration, the technique is used to observe ligand field or d-d transitions. In an octahedral ligand field, the ³F ground term of the free Ni(II) ion splits into three energy levels: ³A₂g, ³T₂g, and ³T₁g(F). The ³P excited term becomes the ³T₁g(P) level. This gives rise to three characteristic spin-allowed electronic transitions. kyoto-u.ac.jpijsdr.org
The electronic spectrum of a typical high-spin octahedral Ni(II) complex displays these three absorption bands:
ν₁: ³A₂g → ³T₂g
ν₂: ³A₂g → ³T₁g(F)
ν₃: ³A₂g → ³T₁g(P)
The energies of these bands are used to calculate important ligand field parameters, such as the crystal-field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). kyoto-u.ac.jp For this compound, an octahedral coordination environment is expected, which would result in a spectrum characteristic of high-spin Ni(II). The observed transitions provide direct insight into the electronic environment around the nickel center. ijsdr.org Studies on various Ni(II) complexes with oxygen-donor ligands provide a basis for interpreting the expected spectrum of this compound. researchgate.netpku.edu.cn
Table 1: Representative Electronic Absorption Data for Octahedral Ni(II) Complexes This interactive table provides examples of d-d transition energies for known Ni(II) complexes, which serve as a reference for understanding the electronic structure of similar compounds like this compound.
Ni(II) Complex ν₁ (³A₂g → ³T₂g) (cm⁻¹) ν₂ (³A₂g → ³T₁g(F)) (cm⁻¹) ν₃ (³A₂g → ³T₁g(P)) (cm⁻¹) Reference [Ni(H₂O)₆]²⁺ 8,500 13,800 25,300 ijsdr.org [Ni(L)₂(H₂O)₂]Cl₂ (L = 1,3-propanediamine) 10,893 17,857 28,409 royalsocietypublishing.org [Ni(AAP)₃](NO₃)₂·5H₂O (AAP = 4-aminoantipyrine) - 15,468 25,940
X-ray Absorption Spectroscopy for Local Structure and Coordination Environment Determination in Nickel Enzymes
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local geometric and electronic structure of a metal center. iaea.orgpsu.edu It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The edge region of the spectrum is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. iaea.org
EXAFS: The modulations past the edge are caused by the scattering of the ejected photoelectron off neighboring atoms. Analysis of the EXAFS region can determine the type, number, and distance of surrounding atoms. iaea.org
XAS is particularly valuable for studying the active sites of metalloenzymes, such as nickel-containing hydrogenases and acetyl-CoA synthase, where it has been used to identify the nickel oxidation state and characterize the coordination sphere, even revealing the formation of direct Ni-C bonds. psu.edunih.gov In the context of this compound, XAS would be the definitive method for determining the precise Ni-O bond distances, the coordination number of the nickel center, and the degree of structural disorder. While data specific to this compound is not prevalent, studies on Ni(II)-inhibited histone demethylases show how XAS can differentiate between five- and six-coordinate metal centers and probe the binding of ligands. nih.gov
Table 2: Information Derived from XAS Studies of Nickel-Containing Systems This interactive table outlines the type of structural information that can be obtained using XAS, based on findings from studies on complex nickel systems.
Nickel System Technique Key Findings Reference Ni-Fe Hydrogenases L-edge XAS Distinguished between Ni(III) and high-spin Ni(II) oxidation states in different enzyme forms. researchgate.net Acetyl-CoA Synthase K-edge XAS/EXAFS Provided direct structural evidence of an organometallic Ni-C bond in the carbonylated intermediate. aps.org JMJD2 Histone Demethylases K-edge XAS Determined that the inhibitory Ni(II) ion adopts a six-coordinate geometry, in contrast to the five-coordinate Fe(II) in the active enzyme. nih.gov This compound (Hypothetical) K-edge XAS/EXAFS Would precisely determine Ni-O bond lengths and the coordination number, confirming the local geometry around the Ni(II) center. N/A
Magnetic Susceptibility Studies for Spin State Analysis and Metal-Metal Interaction Assessment
Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, thereby revealing its spin state. For a Ni(II) ion (d⁸ configuration) in an octahedral field, the ground state is ³A₂g, which possesses two unpaired electrons. scielo.brConsequently, octahedral Ni(II) complexes are paramagnetic.
The magnetic moment (μ_eff) for a d⁸ ion is predicted by the spin-only formula to be approximately 2.83 Bohr magnetons (B.M.). However, in reality, there is often a significant orbital contribution to the magnetic moment, which arises from the mixing of the excited ³T₂g state into the ³A₂g ground state via spin-orbit coupling. This typically results in experimental magnetic moments for octahedral Ni(II) complexes falling in the range of 2.9–3.4 B.M. scielo.brFor this compound, a measurement in this range would confirm the expected high-spin octahedral Ni(II) configuration. Deviations from this range could suggest a different geometry or the presence of magnetic exchange interactions between adjacent nickel centers. Studies on various nickel salts and complexes consistently use this method to confirm the high-spin d⁸ configuration. aps.orgroyalsocietypublishing.orgroyalsocietypublishing.org
Table 3: Magnetic Moment Data for Selected High-Spin Ni(II) CompoundsNear-Infrared (NIR) Spectroscopy for Insights into Material Structure
Near-infrared (NIR) spectroscopy involves the absorption of light in the 800–2500 nm range, which corresponds to overtones and combination bands of fundamental molecular vibrations. mdpi.comWhile mid-infrared spectroscopy is more common for identifying functional groups, NIR spectroscopy is a valuable non-invasive tool for material characterization, often used for quantitative analysis and process monitoring. nih.govspectroscopyeurope.com In the context of this compound, the NIR spectrum would be dominated by absorptions arising from C-H bonds within the butyrate ligand. mdpi.comAn IR spectroscopy study has already confirmed that this compound is anhydrous, meaning characteristic O-H overtone bands from water molecules would be absent. conferenceworld.inNIR can provide information on both chemical composition and physical properties, such as particle size, which influences the diffuse reflection spectrum. spectroscopyeurope.comWhile not a primary method for elucidating the coordination sphere, it can be used in conjunction with multivariate analysis to quantify the Ni²⁺ content in materials or to characterize the organic component of the compound. mdpi.comnih.gov
X-ray Photoemission Spectroscopy (XPS) for Core-Level Spectra Analysis in Nickel Oxide Derivatives
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and, crucially, the oxidation state of elements in a compound. rsc.orgFor nickel compounds, the Ni 2p spectrum is particularly diagnostic.
The Ni 2p spectrum for a Ni(II) compound consists of a spin-orbit split doublet, Ni 2p₃/₂ and Ni 2p₁/₂, each accompanied by strong "shake-up" satellite peaks at higher binding energies. surfacesciencewestern.comaps.orgThese satellites are a hallmark of paramagnetic Ni(II) and arise from multi-electron final-state effects. rsc.orgThe energy and intensity of the main peaks and their satellites are characteristic of the +2 oxidation state and can help distinguish it from Ni(0), Ni(III), or Ni(IV) species. surfacesciencewestern.comcambridge.orgXPS analysis of this compound would be expected to show a Ni 2p₃/₂ main peak around 854-856 eV with a corresponding satellite peak approximately 6 eV higher, confirming the presence of Ni(II). surfacesciencewestern.comsjsu.edu
Table 4: Typical Ni 2p₃/₂ Binding Energies for Ni(II) Species from XPSCatalytic Applications and Mechanistic Investigations
Electrochemical Catalysis Utilizing Nickel-Butyrate and Related Nickel Systems
Microbial electrosynthesis (MES) is an emerging biotechnology that utilizes microorganisms to convert carbon dioxide and other simple organic compounds into more complex and valuable chemicals, such as short-chain fatty acids like butyrate (B1204436) and acetate (B1210297). nih.govx-mol.com This process is driven by an electric current, with microorganisms at the cathode using electrons to reduce CO2. The efficiency and product selectivity of MES can be significantly enhanced by modifying the cathode material, particularly with nickel-based compounds. These modifications aim to improve the interaction between the electrode and the microbial catalysts, enhance electron transfer rates, and steer the metabolic pathways of the microorganisms towards the desired products. rsc.orgrsc.org
The modification of cathode materials with nickel-phosphide (Ni-P) has been shown to be an effective strategy for boosting the production of acetate and butyrate in MES. acs.orgx-mol.net In a study utilizing engineered Clostridium ljungdahlii, a Ni-P catalyst was electrochemically deposited onto a carbon felt cathode. acs.orgresearchgate.net This modification led to a significant increase in production rates compared to an unmodified cathode. The acetate production rate was 1.7 times higher, reaching 0.17 g L⁻¹ day⁻¹, while the butyrate production rate was remarkably enhanced by 2.5 times, achieving 0.1 g L⁻¹ day⁻¹. acs.orgx-mol.netresearchgate.net
This enhancement is attributed to the Ni-P catalyst's ability to accelerate the hydrogen evolution reaction (HER) and promote the formation of a thicker biofilm on the electrode surface. acs.orgresearchgate.net The increased availability of hydrogen, an important electron mediator for many microorganisms in MES, provides more reducing power for the conversion of CO2 into acetate and subsequently into butyrate. acs.orgjyu.fi The improved biofilm formation also facilitates more efficient electron uptake by the microbial community. researchgate.net
Table 1: Impact of Ni-P Modification on MES Production Rates
| Product | Production Rate (Unmodified Cathode) | Production Rate (Ni-P Modified Cathode) | Fold Increase |
|---|---|---|---|
| Acetate | ~0.10 g L⁻¹ day⁻¹ | 0.17 g L⁻¹ day⁻¹ | 1.7x acs.orgx-mol.net |
| Butyrate | ~0.04 g L⁻¹ day⁻¹ | 0.1 g L⁻¹ day⁻¹ | 2.5x acs.orgx-mol.net |
The use of nickel ferrite (B1171679) (NiFe2O4) as a coating for biocathodes represents another significant advancement in controlling MES outcomes. Modifying a conventional carbon felt (CF) cathode with NiFe2O4 has been demonstrated to not only enhance production rates but also to dramatically improve product selectivity towards butyrate, a more commercially valuable multi-carbon molecule than acetate. nih.govx-mol.comresearchgate.net
In one study, a NiFe2O4-coated carbon felt (NiFe2O4@CF) electrode yielded 1.2 times the butyrate production and 2.7 times the cathodic current compared to an unmodified CF cathode. nih.govx-mol.comresearchgate.net Most impressively, the product selectivity for butyrate was drastically improved, soaring from 37% on the bare CF to 95% on the modified electrode. nih.govx-mol.comresearchgate.net This enhanced performance is linked to the improved electrical conductivity and charge transfer efficiency of the NiFe2O4 coating. nih.govx-mol.comresearchgate.net The material's properties facilitate better microbial-electrode interactions, which is crucial for efficient electron transfer and steering the metabolic output. nih.govoaes.cc
Table 2: Performance of NiFe2O4@CF Biocathode in MES
| Parameter | Unmodified Carbon Felt (CF) | NiFe₂O₄ Coated Carbon Felt (NiFe₂O₄@CF) | Improvement Factor |
|---|---|---|---|
| Butyrate Production | Base Rate | 1.2x nih.govx-mol.comresearchgate.net | 1.2 |
| Cathodic Current | Base Current | 2.7x nih.govx-mol.comresearchgate.net | 2.7 |
| Butyrate Selectivity | 37% nih.govx-mol.com | 95% nih.govx-mol.com | ~2.6 |
Nickel-based materials enhance MES performance through two primary interconnected mechanisms: accelerating the hydrogen evolution reaction (HER) and promoting robust biofilm formation. rsc.orgacs.org Nickel is a known electrocatalyst for the HER, which is the production of H2 from the reduction of protons in water. mdpi.comresearchgate.net In the context of MES, H2 acts as a crucial indirect electron mediator, transferring the reducing power from the cathode to the microorganisms. jyu.fi By lowering the energy barrier for H2 production, nickel modifications ensure a more readily available supply of this electron carrier for the microbes to utilize in CO2 reduction. acs.orgjyu.fi Studies have shown that materials like nickel phosphide (B1233454) (Ni-P) and nickel sulfides can significantly improve HER kinetics. acs.orgmdpi.com The mechanism often involves the Volmer-Heyrovsky or Volmer-Tafel steps, where water molecules are adsorbed and dissociated to form adsorbed hydrogen (H_ads), which then combines to form H2 gas. mdpi.com
The introduction of nickel-modified electrodes into an MES system has a profound impact on the composition and dynamics of the microbial community. The modified electrode surface doesn't just act as a superior catalyst but also as a selective pressure, enriching for specific microorganisms that are best adapted to the unique environment. nih.govrsc.org
In studies using NiFe2O4-coated biocathodes, a significant enrichment of specific butyrate-producing phyla was observed. nih.govx-mol.comresearchgate.net Microbial community analysis revealed that Proteobacteria and Thermotogae became the dominant phyla in the biofilm, constituting approximately 78% of the community. nih.govresearchgate.net This selective enrichment is a key factor in the high selectivity for butyrate production seen with these electrodes. nih.govoaes.cc The NiFe2O4 surface appears to create an ecological niche that favors the growth and metabolic activity of these specific microbial groups over others, such as acetate producers or methanogens. nih.govoaepublish.com Similarly, in systems using granular activated carbon impregnated with nickel, unique microbial community compositions were observed compared to unmodified carbon, indicating that the effect of nickel is concentration-dependent and can drive the development of distinct microbial consortia. rsc.org This ability to guide the evolution of the microbial community is a powerful tool for optimizing the production of specific target chemicals in MES.
Beyond its role in MES, nickel is a versatile catalyst in electrochemical organic synthesis, particularly in carbon-carbon bond formation. Nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reactions have emerged as a powerful and sustainable method for synthesizing complex organic molecules. chemrxiv.orgamazonaws.com This technique avoids the use of air-sensitive and often stoichiometric organometallic reagents like Grignard or organozinc compounds, which are common in traditional cross-coupling chemistry. chemrxiv.orgamazonaws.comchemrxiv.org
The process typically involves an undivided electrochemical cell where bench-stable reactants, such as an aryl halide (containing a C(sp²)-halogen bond) and a benzylic trifluoroborate (as the C(sp³) source), are coupled. chemrxiv.orgamazonaws.com The reaction is catalyzed by a simple, non-precious, and stable nickel salt, such as NiCl₂·glyme, in combination with a polypyridine ligand. chemrxiv.orgamazonaws.com This electrochemical approach demonstrates broad reaction scope, with numerous examples showing good to excellent yields for the coupling of various aryl chlorides and bromides with benzylic trifluoroborates. chemrxiv.orgamazonaws.com The utility of this method has been showcased in the late-stage functionalization of pharmaceuticals and the modification of natural amino acids. chemrxiv.orgresearchgate.net Furthermore, the scalability of this electrochemical C-C cross-coupling has been demonstrated in a flow-cell electrolyzer, highlighting its potential for practical industrial applications. chemrxiv.orgamazonaws.com
Microbial Electrosynthesis (MES) for Butyrate and Other Short-Chain Fatty Acid Production
Biocatalysis and Enzyme Systems Involving Nickel and Butyrate Metabolism
The intersection of nickel biochemistry and butyrate metabolism reveals intricate catalytic systems, primarily within microbial ecosystems. Nickel's role extends from being an essential component of key enzymes to influencing complex fermentation pathways that yield butyrate, a valuable chemical precursor.
Nickel is an indispensable cofactor for a variety of enzymes across all kingdoms of life, enabling a range of critical chemical reactions. rsc.org Its utility is particularly prominent in microbial enzymes that process anaerobic gases. mdpi.com
Methyl-Coenzyme M Reductase (MCR): This enzyme is responsible for the final step in methane (B114726) synthesis by methanogenic archaea and the initial step in its anaerobic oxidation. nih.gov MCR contains a unique nickel-containing tetrapyrrole cofactor called coenzyme F430. nih.gov For the enzyme to be catalytically active, the nickel within the F430 cofactor must be in the rare Ni(I) oxidation state. researchgate.net This Ni(I) center is crucial for the challenging reaction of converting methyl-coenzyme M and coenzyme B into methane. nih.govacs.orgrsc.org The redox potential of the Ni(II)/Ni(I) couple in F430 is extremely low (below -600 mV), which is key to its ability to cleave the unreactive C-S bond in methyl-coenzyme M and the C-H bond in methane. nih.gov
Hydrogenase: These enzymes catalyze the reversible oxidation of molecular hydrogen (H₂) into protons and electrons. rsc.orgubc.ca The most common form is the [NiFe]-hydrogenase, which features a bimetallic active site containing both nickel and iron. mdpi.comutexas.edu This intricate cluster is coordinated by cysteine residues from the protein and non-protein ligands, including carbon monoxide (CO) and cyanide (CN⁻). frontiersin.org Nickel is a vital component for hydrogenase activity and is involved in the catalytic cycle of H₂ activation. ubc.cautexas.edu The synthesis and insertion of this [NiFe] cofactor is a complex process requiring a suite of accessory proteins to ensure the correct assembly and delivery of the metal ions. frontiersin.org
Urease: Recognized as the first nickel-dependent enzyme, urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which then spontaneously decomposes to carbonic acid and another molecule of ammonia. rsc.orgredalyc.orgrsc.org This function is critical for nitrogen metabolism in various bacteria, fungi, and plants. redalyc.orgscielo.org.mx The active site of urease contains two nickel ions, which are essential for its catalytic function. redalyc.orgscielo.org.mx The absence of nickel renders the enzyme inactive, leading to the accumulation of urea. redalyc.org The maturation of urease requires a complex machinery of accessory proteins (UreD, UreF, UreG) to correctly insert the nickel ions into the active site. scielo.org.mx
The addition of nickel, particularly in metallic or nanoparticle form, has been shown to enhance the production of butyrate during the anaerobic fermentation of organic waste. This effect is attributed to several interconnected mechanisms that alter the fermentation environment and microbial community dynamics.
Enhanced interspecies electron transfer (IET) is a method to improve the efficiency of anaerobic digestion. acs.orgnih.gov Direct interspecies electron transfer (DIET) is a superior alternative to interspecies hydrogen transfer (IHT) for enhancing methanogenesis. acs.orgnih.gov Studies have demonstrated that conductive materials like nickel foam can serve as an electron conduit, facilitating DIET between syntrophic microorganisms. acs.orgnih.gov
In reactors metabolizing butyrate, the introduction of nickel foam has been shown to increase methane yield and lead to more complete degradation of butyrate. acs.orgnih.gov This suggests that the nickel foam acts as an electron transfer channel, enhancing the DIET pathway and thereby facilitating the anaerobic digestion of butyrate. acs.orgnih.gov Nickel foam is considered an effective conductive material for stimulating DIET and promoting methanogenesis. researchgate.netnih.gov The biofilm that forms on the nickel foam is capable of generating electrons, and the material can alleviate acid accumulation by stimulating this electron transfer pathway. researchgate.netnih.gov Furthermore, the use of nickel foam can increase the relative abundance of microbial communities known to be involved in DIET. acs.orgnih.gov
The addition of transition metals like nickel can significantly influence the redox potential within a fermentation system, which is a critical factor for steering metabolic pathways. researchgate.netnih.gov Research on food waste fermentation has shown that the addition of nickel particles led to the highest concentration of butyrate, achieving a 38.5% increase compared to control trials. nih.gov This enhancement is assumed to be linked to the effect of nickel on the redox potential, which is considered an essential factor for butyrate production. researchgate.netnih.gov
Supplementing anaerobic fermentation with iron and nickel has been observed to increase the hydrogen production yield by shifting metabolic pathways away from ethanol (B145695) production and towards increased butyrate production. researchgate.net The lack of nickel can negatively affect the growth of anaerobic fermentation bacteria, while appropriate concentrations can significantly improve efficiency. frontiersin.org However, excessive dosage of transition metal particles can lead to a decrease in butyrate production, indicating an optimal concentration range exists. researchgate.netnih.gov
| Trial | Additive | Butyrate Concentration (g/L) | Percentage Increase vs. Control |
|---|---|---|---|
| Control | None | 5.27 (approx.) | N/A |
| Experimental | Nickel Particles | 7.3 | 38.5% |
| Experimental | Raney Nickel | Similar to Nickel | - |
Microbial community analysis in nickel-supplemented fermentation systems has identified specific bacteria responsible for enhanced butyrate production. In studies where nickel addition boosted butyrate levels, Clostridium sensu stricto was identified as the dominant functional species. researchgate.netnih.gov This genus is a known producer of butyrate. nih.govasm.org
For instance, in food waste fermentation, Clostridium sensu stricto 11 was found to be the key functional species for butyrate production in the presence of nickel particles. researchgate.netnih.gov Similarly, in anaerobic digesters supplemented with conductive foam nickel, the biofilm that formed on the nickel surface was dominated by Clostridium sensu stricto 11. nih.gov Other research has also confirmed that nickel-cobalt (B8461503) oxide nanoparticles can increase the abundance of the dominant H₂-producing Clostridium sensu stricto 1, which is linked to the butyrate pathway. acs.org
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Novel Nickel Butyrate-Based Catalysts
The rational design of catalysts is a cornerstone of modern chemistry, aiming to create materials with precisely defined functions based on a fundamental understanding of their structure-property relationships. researchgate.netpnnl.gov For nickel-based systems, this involves tailoring the electronic and geometric properties of the nickel center to optimize catalytic activity and stability for specific chemical transformations, such as C-N cross-coupling and methane (B114726) decomposition. pnnl.govmit.edu This approach is being extended to develop novel catalysts derived from or incorporating nickel butyrate (B1204436).
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Nickel-based MOFs are noted for their high porosity, tunable structures, and potential in heterogeneous catalysis and energy storage. nih.govpku.edu.cn A promising future direction is the synthesis of novel MOFs using butyrate as the organic linker and nickel as the metal node.
The design of such a this compound MOF would build upon the knowledge gained from existing structures like CPO-27-Ni (also known as MOF-74-Ni), which features open nickel sites that are highly active for gas adsorption and catalysis. heliosscitech.com Researchers are exploring how the flexibility and coordination chemistry of the butyrate ligand, compared to more rigid linkers, could influence the resulting framework's topology, pore size, and stability. researchgate.net The synthesis of water-stable, pillared nickel-based MOFs demonstrates that stability in aqueous environments—a critical factor for many applications—can be achieved through strategic ligand choice and framework design, such as by inducing interpenetration or catenation. researchgate.net The development of this compound MOFs could lead to new materials for targeted separations or as precursors for creating carbon-supported nickel catalysts with controlled porosity and composition. pku.edu.cn
Electrochemical systems offer a sustainable and controllable platform for chemical synthesis. A significant area of emerging research involves designing nickel-based electrodes for transformations involving butyrate. In the field of microbial electrosynthesis (MES), which uses microorganisms to convert CO2 into valuable chemicals, nickel-modified cathodes have been shown to dramatically enhance the production of butyrate. x-mol.netresearchgate.net
For instance, modifying a carbon felt cathode with a nickel phosphide (B1233454) (Ni-P) catalyst was found to increase the butyrate production rate by 2.5 times compared to an unmodified cathode in a system with engineered Clostridium ljungdahlii. x-mol.netresearchgate.net Similarly, a nickel ferrite (B1171679) (NiFe₂O₄) coated biocathode improved butyrate production by 1.2 times. oaepublish.com The success of these systems is attributed to the ability of the nickel catalyst to accelerate hydrogen evolution, which provides the necessary reducing power for the microbes, and to promote the formation of a robust biofilm on the electrode surface. x-mol.netresearchgate.net
Another advanced application is the use of dual-catalytic photoelectrochemical systems. Research on an iron-nickel catalyzed acylation reaction demonstrated the transformation of ethyl butyrate, showcasing the potential for using nickel-based electrochemical methods to functionalize butyrate derivatives. acs.org Future work will focus on the tailored design of these electrode-catalyst interfaces to further improve selectivity and efficiency for specific butyrate-related transformations.
Table 1: Performance of Nickel-Modified Cathodes in Microbial Electrosynthesis (MES) for Butyrate Production
| Catalyst Material | Substrate | Organism | Key Finding | Reference |
|---|---|---|---|---|
| Nickel Phosphide (Ni-P) | CO₂ | Engineered Clostridium ljungdahlii | Butyrate production rate enhanced 2.5-fold to 0.1 g L⁻¹ day⁻¹. x-mol.netresearchgate.net | x-mol.netresearchgate.net |
| Nickel Ferrite (NiFe₂O₄) | CO₂ | Mixed Microbial Consortium | Enhanced butyrate production by 1.2 times compared to bare carbon felt. oaepublish.com | oaepublish.com |
Advanced Mechanistic Studies through Integrated Spectroscopy and Computational Modeling
A deep understanding of reaction mechanisms is critical for the rational design of improved catalysts. Future research on this compound systems will heavily rely on the integration of advanced spectroscopic techniques and computational modeling to elucidate complex reaction pathways. researchgate.netresearchgate.net
Computational methods like Density Functional Theory (DFT) are invaluable for mapping potential energy surfaces, identifying transition states, and rationalizing experimentally observed reactivity in nickel-catalyzed reactions. mit.eduresearchgate.net For a hypothetical this compound catalyst, DFT could be used to model the binding of substrates, the steps involved in bond activation, and the final product release.
These computational insights are complemented by powerful spectroscopic techniques. Electron Paramagnetic Resonance (EPR) and UV-visible spectroscopy have been used to characterize transient alkyl-nickel(III) intermediates in enzymatic systems, providing direct evidence of the nickel center's oxidation state and coordination environment during catalysis. nih.gov Similar techniques could be applied to study the reactive intermediates formed in this compound-catalyzed reactions. Furthermore, the development of rapid and sensitive analytical platforms, such as those based on liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification of reactants, products, and intermediates, which is essential for detailed kinetic and mechanistic studies. acs.org Combining these experimental and theoretical tools will be key to unlocking a predictive understanding of this compound's catalytic behavior. researchgate.net
Exploration of Synergistic Effects in Hybrid Nickel-Butyrate Systems for Enhanced Functionality
Synergy, where the combined effect of different components is greater than the sum of their individual effects, is a powerful principle for creating highly functional materials and systems. Research into hybrid systems that couple nickel-based materials with biological or chemical processes involving butyrate is a rapidly emerging frontier.
A compelling example is the use of nickel foam to enhance anaerobic digestion. Studies have shown that adding nickel foam to reactors metabolizing butyrate and propionate (B1217596) significantly promotes Direct Interspecies Electron Transfer (DIET). nih.govacs.org This process allows for more efficient metabolism, increasing methane yield by over 15% and promoting more complete degradation of butyrate. nih.govacs.org The nickel foam acts as a conductive channel, facilitating electron transfer between different microbial species and bypassing metabolic bottlenecks associated with high hydrogen partial pressure. nih.gov
Synergistic effects are also prominent in bimetallic catalysts. An iron-nickel dual-catalytic system under photoelectrochemical conditions demonstrated efficient C-H activation and acylation, highlighting the cooperative action of the two metals. acs.org In another study, doping a lanthanum manganese oxide catalyst with both nickel and iron synergistically enhanced biohydrogen production from glucose, a process linked to the butyrate fermentation pathway. researchgate.net Butyrate itself can also act synergistically with other molecules to modulate biological pathways, such as the aryl hydrocarbon receptor (AhR). tandfonline.com Future research will focus on designing and understanding these complex synergistic interactions to develop novel hybrid systems for applications ranging from waste valorization to fine chemical synthesis.
Table 2: Synergistic Effect of Nickel Foam on Anaerobic Digestion of Butyrate
| Condition | Substrate | Methane Yield (mL CH₄/g COD) | Key Observation | Reference |
|---|---|---|---|---|
| Control (No Nickel Foam) | Butyrate | 171.65 | Standard butyrate degradation to methane. acs.org | acs.org |
| With Nickel Foam | Butyrate | 198.95 | 15.9% increase in methane yield; more complete butyrate degradation. nih.govacs.org | nih.govacs.org |
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing nickel butyrate’s structural and functional properties?
Methodological Answer:
Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like carboxylate (C=O stretching at 1700–1800 cm⁻¹) and hydroxyl (O-H at 3400–3500 cm⁻¹), as demonstrated in comparative studies of this compound and its ethanolamine mixtures . Complement this with X-ray diffraction (XRD) to confirm crystallinity and nuclear magnetic resonance (NMR) for ligand coordination analysis. For purity assessment, pair thermogravimetric analysis (TGA) with elemental analysis (e.g., ICP-MS for nickel quantification).
Basic: How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
Methodological Answer:
Adopt a controlled factorial design with variables like temperature (20–80°C), humidity (30–90% RH), and pH (4–10). Monitor decomposition kinetics via UV-Vis spectroscopy (absorbance changes at ligand-specific wavelengths) and track gas emissions (e.g., CO₂ from carboxylate breakdown) using gas chromatography-mass spectrometry (GC-MS) . Include replicate samples and negative controls (e.g., inert atmospheres) to isolate degradation pathways .
Advanced: How can contradictory data on this compound’s catalytic efficiency in bioelectrochemical systems be resolved?
Methodological Answer:
Contradictions often arise from differences in electrode material (e.g., carbon vs. nickel ferrite coatings) or microbial consortia (e.g., Clostridium spp. vs. mixed cultures). To resolve these:
- Standardize testing using three-electrode systems with controlled potentials (e.g., −0.8 V vs. Ag/AgCl).
- Perform metatranscriptomic analysis to identify microbial pathways (e.g., acetate vs. butyrate synthesis genes) under varying nickel concentrations .
- Use Shapley additive explanations (SHAP) in machine learning models to rank variables (e.g., COD, nickel concentration) impacting catalytic outcomes .
Advanced: What strategies improve reproducibility in synthesizing this compound with consistent stoichiometry?
Methodological Answer:
- Precision in precursor ratios: Use anhydrous nickel chloride and butyric acid in a 1:2 molar ratio under nitrogen atmosphere to prevent oxidation.
- In-situ monitoring: Employ Raman spectroscopy during synthesis to track ligand coordination shifts (e.g., Ni²⁺-butyrate bond formation at 450–500 cm⁻¹).
- Post-synthesis validation: Cross-validate purity via X-ray photoelectron spectroscopy (XPS) for nickel oxidation states and titration for residual acid .
Advanced: How does this compound influence microbial electron transfer mechanisms in electrosynthesis?
Methodological Answer:
this compound enhances extracellular electron transfer (EET) by:
- Acting as a redox mediator , lowering overpotential for CO₂ reduction.
- Modifying biofilm conductivity via nickel incorporation into cytochromes (confirmed via cyclic voltammetry and electrochemical impedance spectroscopy ).
- Upregulating genes like hydA (hydrogenase) and fdh (formate dehydrogenase), as shown in RNA-seq studies of Acetobacterium woodii .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, fume hoods, and NIOSH-approved respirators for aerosol prevention.
- Toxicity mitigation: Regularly test for nickel accumulation in lab surfaces via wipe tests analyzed by ICP-MS.
- Medical monitoring: Implement lung function tests and patch testing for allergic sensitization, as nickel is a known dermatological hazard .
Advanced: How can computational modeling predict this compound’s interactions with biomolecules?
Methodological Answer:
- Apply density functional theory (DFT) to simulate ligand exchange dynamics (e.g., butyrate vs. water in octahedral Ni²⁺ complexes).
- Use molecular dynamics (MD) to model binding affinities with proteins (e.g., nickel-responsive transcription factors).
- Validate predictions via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
Basic: What are the best practices for reporting this compound data in peer-reviewed journals?
Methodological Answer:
- Experimental section: Detail synthesis conditions (temperature, atmosphere), characterization methods (e.g., FTIR parameters), and statistical analyses (e.g., ANOVA for triplicate measurements).
- Data transparency: Deposit raw spectra and crystallographic data in repositories like Zenodo or ICAT.
- Ethical reporting: Disclose conflicts of interest and cite recent studies (e.g., 2023–2025) to contextualize findings .
Advanced: What interdisciplinary approaches resolve this compound’s role in mixed microbial-electrochemical systems?
Methodological Answer:
Combine electrochemistry (e.g., chronoamperometry), microbiology (16S rRNA sequencing), and materials science (SEM-EDS for electrode surface analysis). For example, a 2021 study used nickel ferrite-coated cathodes to increase butyrate selectivity by 37% via enhanced biofilm adhesion .
Advanced: How do contradictions in this compound’s environmental toxicity data arise, and how can they be addressed?
Methodological Answer:
Discrepancies stem from varying test organisms (e.g., Daphnia magna vs. soil microbes) and exposure durations (acute vs. chronic). Standardize assays using OECD guidelines (e.g., Test No. 201 for algal growth inhibition) and apply toxicity identification evaluation (TIE) to isolate nickel-specific effects from ligand contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
